Methyl 2-(2-chloro-2-cyanoethyl)benzoate
Description
Methyl 2-(2-chloro-2-cyanoethyl)benzoate is a methyl ester derivative of benzoic acid featuring a 2-(2-chloro-2-cyanoethyl) substituent at the ortho position. The chloro and cyano groups enhance electrophilicity, making it reactive in nucleophilic substitutions or condensations, while the ester group contributes to solubility in organic solvents.
Properties
Molecular Formula |
C11H10ClNO2 |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
methyl 2-(2-chloro-2-cyanoethyl)benzoate |
InChI |
InChI=1S/C11H10ClNO2/c1-15-11(14)10-5-3-2-4-8(10)6-9(12)7-13/h2-5,9H,6H2,1H3 |
InChI Key |
PPAPNIYANHJQHT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CC(C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-chloro-2-cyanoethyl)benzoate typically involves the reaction of methyl 2-chlorobenzoate with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-chloro-2-cyanoethyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The cyano group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Methyl 2-(2-chloro-2-cyanoethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-chloro-2-cyanoethyl)benzoate involves its interaction with molecular targets through various pathways:
Nucleophilic Attack: The chloro and cyano groups can participate in nucleophilic reactions, leading to the formation of new bonds and functional groups.
Electrophilic Addition: The compound can act as an electrophile, reacting with nucleophiles to form addition products.
Redox Reactions: The compound can undergo oxidation or reduction, altering its chemical structure and reactivity.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural differences among methyl benzoate derivatives lie in their substituents, which dictate physical and chemical behaviors:
Key Observations :
- Electron-Withdrawing Effects: The cyano group in the target compound increases electrophilicity compared to methoxy (electron-donating) or simple chloro substituents .
- Steric Hindrance: Bulky substituents like chlorophenyl () reduce reactivity in sterically sensitive reactions, whereas smaller groups (e.g., cyanoethyl) favor faster kinetics.
- Molecular Weight : Halogenated and complex substituents (e.g., ureido-chlorophenyl in ) significantly increase molecular weight, affecting solubility and diffusion properties.
Physical and Spectroscopic Properties
- Solubility: Ethyl 2-methoxybenzoate is ethanol-soluble , whereas chlorophenyl-substituted analogues () may require polar aprotic solvents. The cyano group in the target compound could enhance solubility in acetone or DMF.
- Spectroscopy: IR: Cyano groups exhibit strong absorption near 2200 cm⁻¹, distinct from ester carbonyl (~1700 cm⁻¹) . NMR: Substituents like chloroethyl or ureido alter chemical shifts; e.g., chlorophenyl protons resonate downfield in ¹H NMR .
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